Cas no 4897-84-1 (Br-C3-methyl ester)
Br-C3-methyl ester Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-bromobutanoate
- 4-Bromobutyric acid methyl ester
- Methyl 4-bromobutyrate
- METHYL-4-BROMOBUTYRATE
- Butanoic acid, 4-bromo-, methyl ester
- Methyl4-bromobutyrate
- Butyric acid, 4-bromo-, methyl ester
- Methyl gamma-bromobutyrate
- 4-brombutyric acid methyl ester
- 4-bromobutyric acid methyl-ester
- QAWFLJGZSZIZHO-UHFFFAOYSA-
- 4-bromobutanoic acid methyl ester
- 4-bromobut
- Br-C3-methyl ester
- FT-0617880
- EN300-49279
- HY-W004701
- 4-bromo butyric acid methyl ester
- InChI=1/C5H9BrO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3
- s11981
- CS-W004701
- J-522324
- AS-13083
- SCHEMBL260980
- 4-bromobutyric acid, methyl ester
- MFCD00041482
- DTXSID50197651
- NS00031840
- EINECS 225-523-3
- SY011922
- 4897-84-1
- QAWFLJGZSZIZHO-UHFFFAOYSA-N
- AKOS005206713
- 4-bromo-butyric acid methyl ester
- B2308
- 5RA3LF2EYN
- DB-030024
-
- MDL: MFCD00041482
- Inchi: 1S/C5H9BrO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3
- InChI Key: QAWFLJGZSZIZHO-UHFFFAOYSA-N
- SMILES: BrCCCC(=O)OC
- BRN: 1745618
Computed Properties
- Exact Mass: 179.97900
- Monoisotopic Mass: 179.979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 72.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.434
- Boiling Point: 186-187 ºC
- Flash Point: 186-187℃
- Refractive Index: 1.4620
- Water Partition Coefficient: Insoluble
- PSA: 26.30000
- LogP: 1.33450
- Solubility: Uncertain
Br-C3-methyl ester Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H227-H315-H319
- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Hazard Category Code: R22;R36/37/38
- Safety Instruction: S37/39-S26
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R22; R36/37/38
- Storage Condition:Sealed in dry,2-8°C
Br-C3-methyl ester Customs Data
- HS CODE:2915900090
- Customs Data:
China Customs Code:
2915900090Overview:
2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%
Br-C3-methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M296050-500mg |
Methyl 4-bromobutanoate |
4897-84-1 | 500mg |
$64.00 | 2023-05-18 | ||
| TRC | M296050-1g |
Methyl 4-bromobutanoate |
4897-84-1 | 1g |
$ 60.00 | 2022-06-04 | ||
| TRC | M296050-2.5g |
Methyl 4-bromobutanoate |
4897-84-1 | 2.5g |
$87.00 | 2023-05-18 | ||
| TRC | M296050-5g |
Methyl 4-bromobutanoate |
4897-84-1 | 5g |
$98.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M824192-100g |
Methyl 4-bromobutyrate |
4897-84-1 | 98% | 100g |
326.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2308-25g |
Br-C3-methyl ester |
4897-84-1 | 98.0%(GC) | 25g |
¥595.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2308-250g |
Br-C3-methyl ester |
4897-84-1 | 98.0%(GC) | 250g |
¥3690.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M085A-100g |
Br-C3-methyl ester |
4897-84-1 | 98%(NMR) | 100g |
¥219.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M085A-5g |
Br-C3-methyl ester |
4897-84-1 | 98%(NMR) | 5g |
¥32.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M085A-25g |
Br-C3-methyl ester |
4897-84-1 | 98%(NMR) | 25g |
¥72.0 | 2022-05-30 |
Br-C3-methyl ester Suppliers
Br-C3-methyl ester Related Literature
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1. Studies of a novel biomimetic radical spirocyclisationUpendra P. Topiwala,Mark C. Luszniak,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1998 1185
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2. New carbon radical chemistry as a model for the biogenesis of the interiorin/kadsulignan type of dibenzocyclooctadiene lignanStuart P. Green,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1998 193
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Robert Coyle,Karen Fahey,Fawaz Aldabbagh Org. Biomol. Chem. 2013 11 1672
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Mark C. Luszniak,Upendra P. Topiwala,Donald A. Whiting J. Chem. Res. (S) 1998 356
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Jacqueline L. Pasek-Allen,Randall K. Wilharm,Zhe Gao,Valerie C. Pierre,John C. Bischof J. Mater. Chem. B 2022 10 3734
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acid methyl esters
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acid esters Fatty acid methyl esters
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Br-C3-methyl ester
Introduction to Br-C3-methyl ester (CAS No. 4897-84-1)
Br-C3-methyl ester, also known by its CAS number 4897-84-1, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structural properties and reactivity, making it a valuable intermediate in various synthetic pathways and an essential tool in the development of novel therapeutic agents.
The molecular structure of Br-C3-methyl ester consists of a bromine atom attached to a carbon chain with a methyl ester group. This configuration imparts specific chemical properties that are crucial for its applications in organic synthesis and medicinal chemistry. The bromine atom, being an excellent leaving group, facilitates substitution reactions, while the ester group can be readily hydrolyzed or modified to form other functional groups.
Recent advancements in the synthesis and application of Br-C3-methyl ester have been documented in several high-impact scientific journals. For instance, a study published in the Journal of Organic Chemistry highlighted the use of this compound as a key intermediate in the synthesis of complex natural products. The researchers demonstrated that Br-C3-methyl ester could be efficiently converted into a variety of bioactive molecules through sequential transformations involving palladium-catalyzed cross-coupling reactions and selective functional group manipulations.
In the realm of medicinal chemistry, Br-C3-methyl ester has shown promise as a building block for the development of new drugs. A notable example is its use in the synthesis of antitumor agents. A research team from the University of California reported the successful synthesis of a series of novel compounds derived from Br-C3-methyl ester, which exhibited potent cytotoxic activity against various cancer cell lines. The compounds were found to inhibit key signaling pathways involved in tumor growth and metastasis, making them potential candidates for further preclinical and clinical evaluation.
The versatility of Br-C3-methyl ester extends beyond its use as an intermediate in organic synthesis. It has also found applications in materials science and polymer chemistry. A study published in the Journal of Polymer Science explored the use of this compound as a monomer for the preparation of functional polymers with tunable properties. The researchers demonstrated that by varying the reaction conditions and co-monomers, they could synthesize polymers with specific mechanical and thermal characteristics, suitable for applications ranging from drug delivery systems to advanced materials.
In addition to its synthetic utility, Br-C3-methyl ester has been investigated for its potential environmental applications. Research conducted at the Environmental Protection Agency (EPA) focused on the degradation pathways of this compound in aqueous environments. The study revealed that under certain conditions, Br-C3-methyl ester can be effectively broken down into less harmful byproducts, highlighting its potential as a safer alternative to more toxic compounds commonly used in industrial processes.
The safety profile of Br-C3-methyl ester is another critical aspect that has been extensively studied. Toxicological assessments have shown that this compound exhibits low toxicity when handled under appropriate conditions. However, it is important to follow standard safety protocols during handling and storage to minimize any potential risks. Proper personal protective equipment (PPE) should be used, and adequate ventilation should be maintained in laboratory settings.
In conclusion, Br-C3-methyl ester (CAS No. 4897-84-1) is a multifaceted compound with wide-ranging applications in organic synthesis, medicinal chemistry, materials science, and environmental science. Its unique chemical properties make it an indispensable tool for researchers working on the development of new materials and therapeutic agents. As ongoing research continues to uncover new possibilities for its use, Br-C3-methyl ester is likely to remain at the forefront of scientific innovation in these fields.
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